3-Fluoro-2-formyl-6-methoxyphenylboronic acid
Overview
Description
3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a phenylboronic acid derivative characterized by the presence of fluorine, formyl, and methoxy groups on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acid derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
The mode of action of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction enables the formation of new carbon–carbon bonds, which can lead to the synthesis of a variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize the use of cost-effective and environmentally benign reagents and conditions. The Suzuki-Miyaura coupling reaction is a preferred method due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formyl-6-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various functionalized aromatic compounds .
Scientific Research Applications
3-Fluoro-2-formyl-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: Compared to its analogs, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is unique due to the presence of both fluorine and formyl groups, which enhance its reactivity and specificity in chemical reactions. The methoxy group further contributes to its electronic properties, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUUKTREEYXKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C=O)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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